molecular formula C18H18N4O3S B10862665 methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10862665
M. Wt: 370.4 g/mol
InChI Key: CCDPKUYLJWXKHA-UHFFFAOYSA-N
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Description

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzothiazole and Pyrazole Rings: This step involves the formation of a bond between the benzothiazole and pyrazole rings, often through a condensation reaction.

    Introduction of the Cyclopropylamino Group: This can be done by reacting the intermediate with cyclopropylamine.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group or the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-ylacetate: Similar structure but different substituents.

    Ethyl 1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-ylacetate: Ethyl group instead of methyl group.

    Methyl 1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-ylpropanoate: Different ester group.

Uniqueness

The uniqueness of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole moiety
  • A cyclopropylamino group
  • A pyrazole ring

This unique combination of functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains.

In a study evaluating the antibacterial activity of related compounds, the following results were observed:

Compound MIC (µg/mL) Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Target Compound4Bacillus subtilis

These findings suggest that the target compound may possess similar or enhanced antimicrobial properties compared to its analogs .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that compounds with benzothiazole and pyrazole structures can inhibit cell proliferation in cancer models.

A recent study evaluated the antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10Induction of apoptosis
SK-Hep-1 (Liver)15Cell cycle arrest
NUGC-3 (Gastric)12Inhibition of mitotic spindle formation

The results indicate that the compound effectively induces apoptosis and disrupts the cell cycle in cancer cells, highlighting its potential as an anticancer agent .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. The target compound has been evaluated for its ability to reduce inflammation markers in vitro.

In a study assessing anti-inflammatory effects, the following data were recorded:

Treatment Cytokine Reduction (%) Concentration (µM)
Control--
Target Compound5020
Aspirin65100

The target compound exhibited significant anti-inflammatory effects comparable to established anti-inflammatory drugs like aspirin .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-cyclopropyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H18N4O3S/c1-10(19-11-7-8-11)16-13(9-15(23)25-2)21-22(17(16)24)18-20-12-5-3-4-6-14(12)26-18/h3-6,11,21H,7-9H2,1-2H3

InChI Key

CCDPKUYLJWXKHA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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